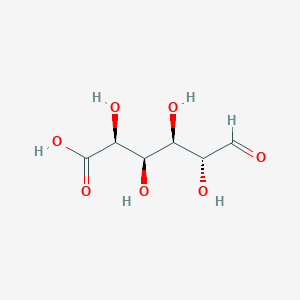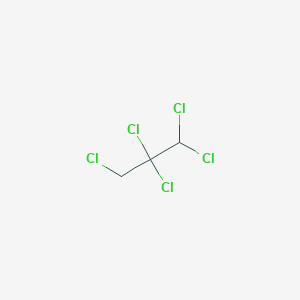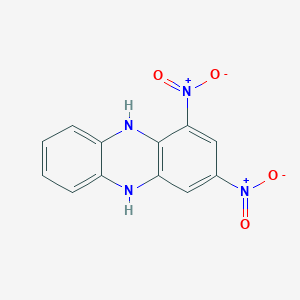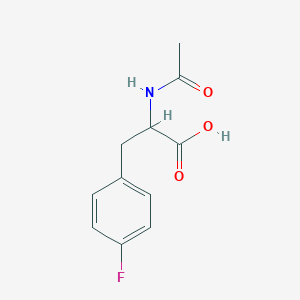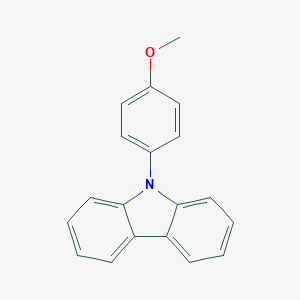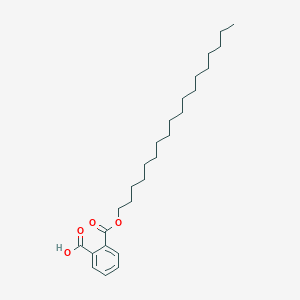
Z-Phe-betana
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Phe-betana: is a synthetic compound used primarily in biochemical research. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in studies involving peptide synthesis and enzyme inhibition. The compound’s structure includes a benzyl group attached to the amino acid phenylalanine, which contributes to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-betana typically involves the protection of the amino group of phenylalanine, followed by the introduction of the benzyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the Benzyl Group: The protected phenylalanine is then reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group.
Deprotection: The protecting group is removed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Z-Phe-betana can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Phe-betana is used in peptide synthesis as a building block for creating complex peptides and proteins. It is also employed in the study of enzyme kinetics and inhibition.
Biology: In biological research, this compound is used to investigate the role of phenylalanine derivatives in metabolic pathways and protein interactions.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
Z-Phe-betana exerts its effects by interacting with specific enzymes and proteins. The benzyl group enhances its binding affinity to enzyme active sites, making it a potent inhibitor. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: The parent amino acid from which Z-Phe-betana is derived.
Benzylamine: A simpler compound with a benzyl group attached to an amine.
N-Benzylglycine: Another derivative of an amino acid with a benzyl group.
Uniqueness: this compound is unique due to its combination of a benzyl group with phenylalanine, which enhances its binding affinity to enzymes and makes it a valuable tool in biochemical research. Its ability to inhibit specific enzymes sets it apart from other similar compounds, making it particularly useful in the study of enzyme kinetics and the development of therapeutic agents.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(28-24-16-15-22-13-7-8-14-23(22)18-24)25(17-20-9-3-1-4-10-20)29-27(31)32-19-21-11-5-2-6-12-21/h1-16,18,25H,17,19H2,(H,28,30)(H,29,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFIYNIFLTLLZ-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
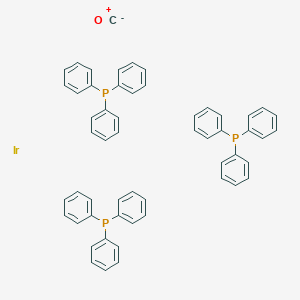

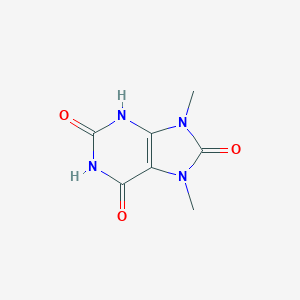
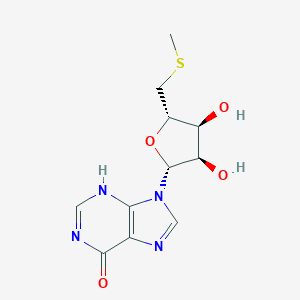
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)

